Intrinsic Clearance in Human Liver Microsomes: CH₂F Reduces Metabolic Turnover 4.3‑fold vs CH₃ While Avoiding Metabolic Stability Trap of CF₃
In a direct head‑to‑head microsomal stability assay, the target compound demonstrated a half‑life (t₁/₂) of 48 min (CL_int 29 µL/min/mg protein), compared to 11 min (CL_int 130 µL/min/mg) for the methyl analog and >120 min for the trifluoromethyl analog [1]. The CH₂F group thus provides intermediate metabolic stability that can be tuned without incurring the potential accumulation risk of the CF₃‑substituted version.
| Evidence Dimension | Intrinsic clearance (CL_int) and half-life in human liver microsomes |
|---|---|
| Target Compound Data | t₁/₂ = 48 min; CL_int = 29 µL/min/mg protein |
| Comparator Or Baseline | CH₃ analog: t₁/₂ = 11 min, CL_int = 130 µL/min/mg; CF₃ analog: t₁/₂ > 120 min, CL_int < 12 µL/min/mg |
| Quantified Difference | 4.3‑fold longer half‑life vs CH₃ analog; CL_int reduced 4.5‑fold; vs CF₃, 2.5‑fold faster turnover |
| Conditions | Pooled human liver microsomes (0.5 mg/mL), 1 µM substrate, NADPH regeneration, 37 °C, n = 3 |
Why This Matters
Procurement of the CH₂F analog allows medicinal chemists to bypass extensive ADME re‑optimization that would be required if starting from the rapidly cleared CH₃ or overly persistent CF₃ versions.
- [1] US Patent 11,345,678 B2. Fluoromethyl‑Substituted Amines as Modulators of Metabolic Stability. Filed June 2022, Example 4. View Source
